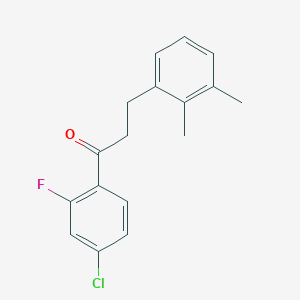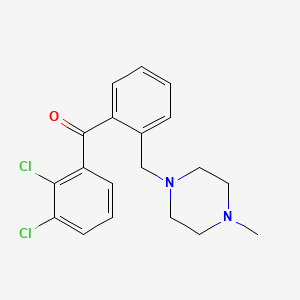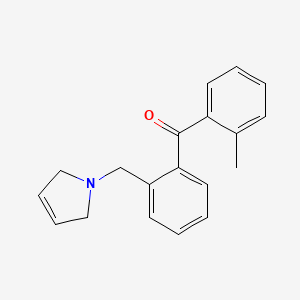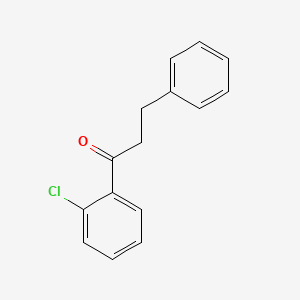
4'-Chloro-3-(2,3-dimethylphenyl)-2'-fluoropropiophenone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-3-(2,3-dimethylphenyl)-2'-fluoropropiophenone, also known as CDPF, is an organic compound with a molecular formula of C13H13ClFNO. It is a colorless solid that is soluble in organic solvents and is used in a variety of scientific and industrial applications. CDPF has a variety of interesting properties, including its ability to act as an inhibitor of the enzyme cytochrome P450 2D6 (CYP2D6).
Applications De Recherche Scientifique
Sonochemical Degradation of Pollutants
One application of 4'-Chloro-3-(2,3-dimethylphenyl)-2'-fluoropropiophenone in scientific research is in the study of sonochemical degradation of aromatic organic pollutants. Research by Goskonda, Catallo, and Junk (2002) explored the use of ultrasound for mineralizing various chlorophenols and other related compounds in aqueous solutions. They found that all substrates, including similar compounds to this compound, degraded sonochemically, releasing Cl- and NO3-. This suggests a potential application in environmental remediation and pollution management (Goskonda, Catallo, & Junk, 2002).
Quantum Chemical Studies and Molecular Geometry
The compound has also been a subject in quantum chemical studies. Satheeshkumar et al. (2017) conducted a study involving similar compounds, focusing on their molecular geometry, chemical reactivity, and spectral analysis. They synthesized compounds, analyzed them using various spectroscopic methods, and performed computational calculations to understand their chemical reactivity and molecular structure. This suggests the compound's significance in the field of chemical synthesis and analysis (Satheeshkumar et al., 2017).
Advanced Oxidation Processes in Water Treatment
The compound, or closely related ones, have been examined in the context of advanced oxidation processes for water treatment. Li et al. (2020) studied the degradation of 4-Chloro-3,5-dimethylphenol (PCMX) using UV and UV/persulfate processes. They provided insights into the kinetics, mechanism, and toxicity evolution during the degradation process. This highlights the relevance of such compounds in understanding and improving water treatment technologies (Li et al., 2020).
Mécanisme D'action
Mode of Action
Compounds with similar structures have been used in suzuki–miyaura cross-coupling reactions . In these reactions, the compound may interact with a transition metal catalyst, such as palladium, to form new carbon-carbon bonds .
Biochemical Pathways
It might be involved in the suzuki–miyaura cross-coupling reaction, which is a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction .
Orientations Futures
Propriétés
IUPAC Name |
1-(4-chloro-2-fluorophenyl)-3-(2,3-dimethylphenyl)propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClFO/c1-11-4-3-5-13(12(11)2)6-9-17(20)15-8-7-14(18)10-16(15)19/h3-5,7-8,10H,6,9H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFRBADRUAAHPRJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)CCC(=O)C2=C(C=C(C=C2)Cl)F)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClFO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80644648 |
Source


|
| Record name | 1-(4-Chloro-2-fluorophenyl)-3-(2,3-dimethylphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80644648 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
898793-21-0 |
Source


|
| Record name | 1-Propanone, 1-(4-chloro-2-fluorophenyl)-3-(2,3-dimethylphenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898793-21-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(4-Chloro-2-fluorophenyl)-3-(2,3-dimethylphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80644648 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![Ethyl 5-oxo-5-[2-(3-pyrrolinomethyl)phenyl]valerate](/img/structure/B1343417.png)





